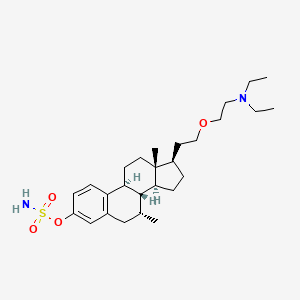

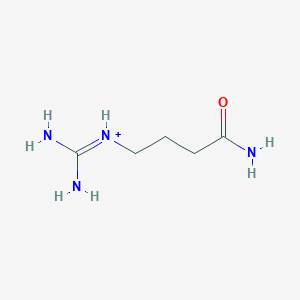

4-Guanidiniumylbutanamide(1+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-guanidiniumylbutanamide(1+) is a guanidinium ion arising from protonation of the imino NH of 4-guanidinobutanamide; major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate acid of a 4-guanidinobutanamide.

Scientific Research Applications

Molecular Recognition and Interaction

Guanidinium, a key component of 4-Guanidiniumylbutanamide(1+), plays a significant role in molecular recognition due to its ability to form hydrogen bonds and electrostatic interactions. This property is vital in the stabilization of complexes between proteins and nucleic acids, carbohydrates, or other proteins (Blondeau, Segura, Pérez-Fernández, & de Mendoza, 2007). Furthermore, guanidinium-based molecules exhibit pharmacological properties and are involved in diverse biological activities, indicating their importance in therapeutic agent development (Sa̧czewski & Balewski, 2009).

Enzyme Interaction and Inhibition

Guanidinium cations interact with amino acids, influencing protein structure and function. This interaction is crucial in enzymatic folding and activity. For instance, low concentrations of guanidinium can stabilize carboxylate ion dimers, thereby affecting the structure-activity relationship in enzymes with active sites containing acidic residues (Muttathukattil, Srinivasan, Halder, & Reddy, 2019).

Anticancer Applications

Compounds containing guanidinium, like 4-Guanidiniumylbutanamide(1+), are being explored for their potential in anticancer therapies. They interact with G-quadruplex structures in nucleic acids, which are significant in cancer biology. This interaction presents opportunities for developing highly effective anticancer drugs (Asamitsu, Obata, Yu, Bando, & Sugiyama, 2019).

Drug Carrier and Delivery Systems

Guanidinium-functionalized molecules are studied for their role as drug carriers. For example, cyclometalated iridium(III) complexes containing guanidinium ligands have shown moderate antitumor activity and potential as anticancer agents, demonstrating the utility of guanidinium in drug delivery systems (Song et al., 2017).

Gene Delivery and Transfection

Guanidinium groups, when attached to calix[4]arenes, have been used as nonviral vectors for gene delivery, indicating their potential in DNA condensation and transfection processes. This application is crucial for developing new therapeutic approaches in molecular biology (Bagnacani et al., 2012).

Ion-Protein Interactions

Studies of guanidinium carbonate interactions provide insights into ion-protein interactions, essential for understanding biological processes and drug interactions (Vazdar, Jungwirth, & Mason, 2013).

properties

Product Name |

4-Guanidiniumylbutanamide(1+) |

|---|---|

Molecular Formula |

C5H13N4O+ |

Molecular Weight |

145.18 g/mol |

IUPAC Name |

(4-amino-4-oxobutyl)-(diaminomethylidene)azanium |

InChI |

InChI=1S/C5H12N4O/c6-4(10)2-1-3-9-5(7)8/h1-3H2,(H2,6,10)(H4,7,8,9)/p+1 |

InChI Key |

YHVFECVVGNXFKO-UHFFFAOYSA-O |

Canonical SMILES |

C(CC(=O)N)C[NH+]=C(N)N |

synonyms |

gamma-guanidinobutyramide HL 523 tiformin tyformin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(2E)-2-(3-methylbenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1263198.png)

![(2R,4E,6R,8E,10R,14R,20S,21S,23S,24R,25S,27S,30E,32R,33S)-33-[(2R,3R,4R,6R)-6-[(1R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(1S,2R,3E,7E,9E,11E,15E)-1,2-dihydroxyoctadeca-3,7,9,11,15,17-hexaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23,30-dimethyltritriaconta-4,8,30-triene-1,2,6,10,14,20,21,24,25,27,32,33-dodecol](/img/structure/B1263209.png)